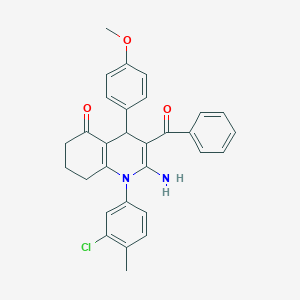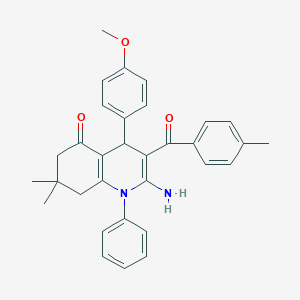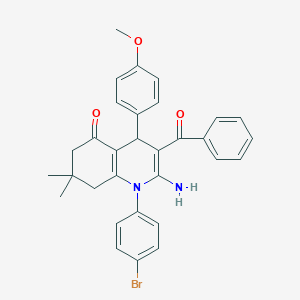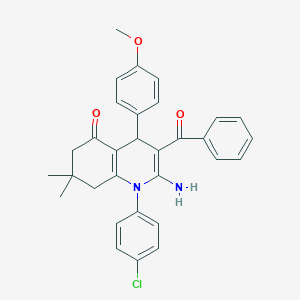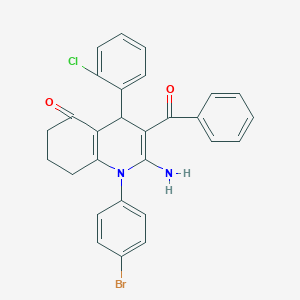![molecular formula C18H24N2O2 B304416 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B304416.png)
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione, also known as DMPPD, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPPD is a cyclic imide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research areas.
Mécanisme D'action
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been shown to bind to the sigma-1 receptor with high affinity, leading to a range of downstream effects. The sigma-1 receptor is believed to play a role in modulating the activity of ion channels, neurotransmitter release, and intracellular signaling pathways. By binding to the sigma-1 receptor, 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects, including modulation of ion channels, neurotransmitter release, and intracellular signaling pathways. In addition, 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been shown to have anti-inflammatory and neuroprotective effects in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione as a research tool is its high affinity for the sigma-1 receptor, which allows for precise modulation of this target. In addition, 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for use in vivo. However, one of the limitations of 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione is its relatively complex synthesis, which can make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research on 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione. One area of interest is the potential use of 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and neuropathic pain. In addition, further studies are needed to elucidate the precise mechanisms by which 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione modulates the sigma-1 receptor and to identify other potential targets for this compound. Finally, the development of more efficient synthesis methods for 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione could enable larger-scale production and facilitate further research on this promising compound.
Méthodes De Synthèse
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylcyclohexylamine with phthalic anhydride in the presence of a catalyst. The resulting intermediate is then reacted with phenylhydrazine to form 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione.
Applications De Recherche Scientifique
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and toxicology. One of the primary uses of 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione is as a tool to study the role of the sigma-1 receptor in various biological processes. The sigma-1 receptor is a protein that is involved in a range of physiological processes, including pain perception, memory, and mood regulation.
Propriétés
Nom du produit |
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione |
|---|---|
Formule moléculaire |
C18H24N2O2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
3-[(2,3-dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H24N2O2/c1-12-7-6-10-15(13(12)2)19-16-11-17(21)20(18(16)22)14-8-4-3-5-9-14/h3-5,8-9,12-13,15-16,19H,6-7,10-11H2,1-2H3 |
Clé InChI |
JUOJRKSGBSGLNG-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1C)NC2CC(=O)N(C2=O)C3=CC=CC=C3 |
SMILES canonique |
CC1CCCC(C1C)NC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




